molecular formula C21H18N2O5S B2827895 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-01-6

1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

カタログ番号: B2827895
CAS番号: 881477-01-6
分子量: 410.44
InChIキー: CAPUTCOIUAJYCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule characterized by a benzo[cd]indole core substituted with a sulfonamide group at position 6, an N,N-dimethyl moiety, and a 2-methoxybenzoyl group at position 1. Its structural complexity allows for diverse interactions with biological targets, including π-π stacking and hydrogen bonding, depending on substituent modifications .

特性

IUPAC Name

1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-22(2)29(26,27)18-12-11-16-19-14(18)8-6-9-15(19)21(25)23(16)20(24)13-7-4-5-10-17(13)28-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUTCOIUAJYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

作用機序

The mechanism of action of 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

類似化合物との比較

Key Observations :

Sulfonamide Substituents :

  • The N,N-dimethyl group in the target compound increases hydrophobicity compared to phenyl (S10) or carboxymethyl (Compound 9) substituents. This may enhance membrane permeability but reduce solubility .
  • Compound 4e, with a bulkier hydrophobic group, demonstrated 14-fold greater TNF-α inhibition (IC₅₀ = 3 µM) than S10, highlighting the importance of substituent size in target binding .

Position 1 Modifications: The 2-methoxybenzoyl group in the target compound introduces methoxy and aromatic functionalities absent in analogs like S10 or N,N-dimethyl derivatives. This group may enhance π-π interactions with hydrophobic pockets in targets like RORγ .

Biological Targets :

  • Dihydrobenzo[cd]indole-6-sulfonamides show versatility: S10 and 4e inhibit TNF-α , while Compound 9 targets M. tuberculosis lumazine synthase . The target compound’s dual hypothesised activity (TNF-α/RORγ) suggests broad applicability but requires validation.

Key Observations :

  • Sulfonyl chloride intermediates (e.g., ) are critical precursors, with yields often below 40% .
  • The target compound’s synthesis would likely require coupling 2-methoxybenzoyl chloride to a preformed N,N-dimethyl-2-oxo-benzo[cd]indole-6-sulfonamide core, a step analogous to methods in .

Pharmacokinetic and Physicochemical Properties

Table 3: Predicted Properties of Selected Compounds

Compound Name logP (Predicted) Solubility (mg/mL) Stability
Target Compound ~3.5 <0.1 (aqueous) Stable at 2–8°C
N,N-Dimethyl derivative 2.8 0.5 (DMSO) 6 months at -80°C
S10 3.1 0.3 (DMSO) N/A
Compound 9 1.9 >1 (aqueous) pH-sensitive

Key Observations :

  • The 2-methoxybenzoyl group in the target compound likely increases logP compared to S10, reducing aqueous solubility but improving lipid bilayer penetration.
  • Phosphate derivatives (e.g., Compound 38 ) show enhanced solubility but require stability optimization.

生物活性

1-(2-Methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes a sulfonamide group, a benzoyl moiety, and a dihydrobenzo[cd]indole framework. Its molecular formula is C24H18N4O3SC_{24}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 442.49 g/mol. The presence of the methoxy group and sulfonamide enhances its solubility and biological activity.

Research indicates that compounds related to 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibit significant inhibitory effects on tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Dysregulation of TNF-α can lead to various pathological conditions, including autoimmune diseases and cancer. The compound's ability to inhibit TNF-α suggests its potential as an anti-inflammatory agent.

Key Findings:

  • IC50 Values : In studies involving analogs of this compound, some derivatives demonstrated IC50 values as low as 3 μM against TNF-α, indicating potent activity compared to earlier compounds like EJMC-1, which had an IC50 of 14 μM .
  • Cell-Based Assays : The compound has been tested in cell-based assays where it effectively reduced TNF-α induced signaling pathways, showcasing its potential in therapeutic applications targeting inflammatory responses .

Anti-Cancer Activity

1-(2-Methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promise in various cancer models:

  • In Vitro Studies : Compounds within this class have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound's role as a TNF-α inhibitor positions it as a candidate for treating inflammatory diseases:

  • Mechanistic Studies : Research has demonstrated that these compounds can modulate NF-kB signaling pathways, which are crucial in the inflammatory response .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its analogs:

Compound NameIC50 (μM)TargetBiological Activity
EJMC-114TNF-αModerate inhibitor
4e3TNF-αPotent inhibitor
S1014TNF-αImproved binding

Case Studies

Recent studies have highlighted the effectiveness of related compounds in preclinical models:

  • Study on Inflammatory Bowel Disease (IBD) : A derivative was shown to significantly reduce inflammation markers in animal models of IBD by inhibiting TNF-α signaling .
  • Cancer Therapy : In xenograft models, treatment with the compound led to reduced tumor growth rates compared to controls, indicating its potential utility in oncology .

Q & A

Q. What are alternatives if column chromatography fails to purify the compound?

  • Solutions :
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C.
  • Acid-Base Extraction : Partition between DCM and 1M HCl to remove unreacted amines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。